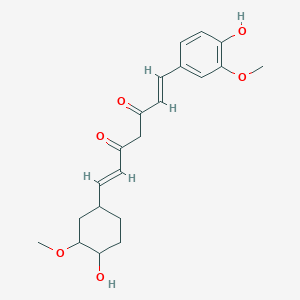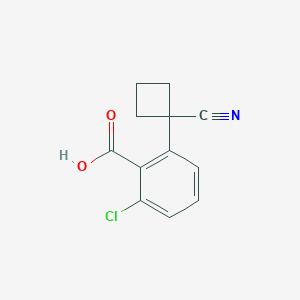
2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine is a chemical compound with the molecular formula C31H22BrN and a molecular weight of 488.42 g/mol . It is a derivative of acridine, a heterocyclic organic compound, and is characterized by the presence of a bromine atom and three phenyl groups attached to the acridine core .
Méthodes De Préparation
The synthesis of 2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine typically involves the bromination of 9,9,10-triphenyl-9,10-dihydroacridine. This can be achieved using bromine or other brominating agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Analyse Des Réactions Chimiques
2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different oxidation states of the acridine core.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, forming larger polycyclic structures.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine depends on its specific application. In biological systems, it may intercalate into DNA, disrupting replication and transcription processes . The bromine atom and phenyl groups can also interact with various molecular targets, influencing the compound’s biological activity . In electronic applications, the compound’s structure allows it to participate in charge transport and light-emitting processes .
Comparaison Avec Des Composés Similaires
2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine can be compared with other acridine derivatives, such as:
2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine: This compound has dimethyl groups instead of phenyl groups, which can affect its chemical reactivity and applications.
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine: The presence of two bromine atoms and dimethyl groups makes this compound more reactive in substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of three phenyl groups, which can influence its physical and chemical properties .
Propriétés
Formule moléculaire |
C31H22BrN |
|---|---|
Poids moléculaire |
488.4 g/mol |
Nom IUPAC |
2-bromo-9,9,10-triphenylacridine |
InChI |
InChI=1S/C31H22BrN/c32-25-20-21-30-28(22-25)31(23-12-4-1-5-13-23,24-14-6-2-7-15-24)27-18-10-11-19-29(27)33(30)26-16-8-3-9-17-26/h1-22H |
Clé InChI |
XXRPOUCLWRPSQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=C2C=C(C=C4)Br)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester](/img/structure/B13931934.png)





![tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13931966.png)
![5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13931969.png)

